alpha-Glutamylaspartic acid alpha-Glutamylaspartic acid Na-L-Glutamyl-L-aspartic acid is a peptide.
Brand Name: Vulcanchem
CAS No.: 3918-84-1
VCID: VC2313668
InChI: InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)
SMILES: C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N
Molecular Formula: C9H14N2O7
Molecular Weight: 262.22 g/mol

alpha-Glutamylaspartic acid

CAS No.: 3918-84-1

Cat. No.: VC2313668

Molecular Formula: C9H14N2O7

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

alpha-Glutamylaspartic acid - 3918-84-1

Specification

CAS No. 3918-84-1
Molecular Formula C9H14N2O7
Molecular Weight 262.22 g/mol
IUPAC Name 2-[(2-amino-4-carboxybutanoyl)amino]butanedioic acid
Standard InChI InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)
Standard InChI Key FYYSIASRLDJUNP-UHFFFAOYSA-N
Isomeric SMILES C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
SMILES C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N
Canonical SMILES C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N

Introduction

Chemical Properties and Structure

Chemical Identity

Alpha-Glutamylaspartic acid possesses specific chemical properties that define its identity and behavior in biological systems. The following table summarizes the key chemical identifiers and properties of this compound:

PropertyValue
CAS Number3918-84-1
Molecular FormulaC9H14N2O7
Molecular Weight262.22 g/mol
IUPAC Name2-[(2-amino-4-carboxybutanoyl)amino]butanedioic acid
Standard InChIKeyFYYSIASRLDJUNP-UHFFFAOYSA-N
Physical StateSolid
SequenceED

The compound is also known by several synonyms including H-GLU-ASP-OH, Glu-Asp-OH, and Glu-Asp . These alternative names are commonly used in scientific literature and chemical databases.

Structural Characteristics

Alpha-Glutamylaspartic acid features a distinctive structure characterized by the alpha-peptide bond between glutamic acid and aspartic acid. This specific bond formation distinguishes it from its isomer, gamma-Glutamylaspartic acid, which has a different connectivity pattern . In the alpha form, the carboxyl group of the alpha carbon of glutamic acid forms the peptide bond with the amino group of aspartic acid.

The structural configuration of alpha-Glutamylaspartic acid includes multiple functional groups: two carboxylic acid groups from aspartic acid, one carboxylic acid group from the glutamic acid side chain, and one amino group. This arrangement of functional groups contributes to the compound's solubility profile and its ability to participate in various biochemical reactions.

It's important to note that alpha-Glutamylaspartic acid contains asymmetric carbon atoms, giving rise to its stereochemical properties. The naturally occurring form of this dipeptide consists of L-amino acids, specifically L-glutamic acid linked to L-aspartic acid .

Biological Functions

Metabolic Role

Alpha-Glutamylaspartic acid serves as a metabolite in biological systems, functioning in various metabolic pathways. While specific research on this exact dipeptide is somewhat limited, understanding comes from knowledge of its constituent amino acids and related peptides.

Both glutamic acid and aspartic acid, the components of alpha-Glutamylaspartic acid, play crucial roles in biological systems. Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA). Aspartic acid is involved in various metabolic pathways, including the urea cycle and gluconeogenesis, and acts as a neurotransmitter by stimulating NMDA receptors.

Presence in Biological Systems

Alpha-Glutamylaspartic acid has been reported in various biological contexts. Research indicates its presence in certain organisms, such as Trypanosoma brucei, where it may serve specific metabolic functions . The presence of this dipeptide in biological systems suggests its potential importance in particular metabolic pathways or cellular processes.

Studies on related glutamyl peptides provide context for understanding the potential significance of alpha-Glutamylaspartic acid in biological systems. For instance, research has shown that human erythrocytes, which are essentially impermeable to glutamate, can assimilate glutamyl peptides. These peptides are then rapidly hydrolyzed by cytoplasmic peptidases to release glutamate, which is required for glutathione synthesis . While this specific research focused on alpha-L-glutamyl-L-alanine rather than alpha-Glutamylaspartic acid, it suggests possible mechanisms for how glutamyl peptides, including alpha-Glutamylaspartic acid, might function in cellular contexts.

Research Findings

Research surrounding alpha-Glutamylaspartic acid has been conducted in various contexts, though specific studies focusing exclusively on this compound are relatively limited in the available literature. Most research pertains to its chemical properties, its role as a metabolite, or its presence in certain biological systems.

One area of related research involves the study of peptide synthesis and degradation mechanisms. For example, investigations into enzyme-catalyzed peptide synthesis have explored how dipeptides like alpha-Glutamylaspartic acid might be formed or broken down in biological systems. Research on RimK, an enzyme from Escherichia coli K-12, has demonstrated its ability to catalyze poly-α-glutamic acid synthesis from unprotected L-glutamic acid by hydrolyzing ATP to ADP and phosphate . While this research doesn't directly focus on alpha-Glutamylaspartic acid, it provides insights into mechanisms relevant to glutamyl peptide metabolism.

Another research direction relates to the role of glutamic acid and aspartic acid in cellular processes. Both amino acids participate in neurotransmission and various metabolic pathways. Understanding how these amino acids function when linked in a dipeptide such as alpha-Glutamylaspartic acid could provide insights into specialized cellular mechanisms involving these compounds.

Additionally, research on the nutritional and pharmaceutical applications of dipeptides offers potential contexts for understanding the significance of alpha-Glutamylaspartic acid. Dipeptides can sometimes exhibit bioactivity or bioavailability properties different from those of their constituent amino acids, potentially making them valuable in nutritional or therapeutic applications.

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